molecular formula C23H29N3O3 B2829848 N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 953138-60-8

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No. B2829848
CAS RN: 953138-60-8
M. Wt: 395.503
InChI Key: UBEYNMAWOAUYLL-UHFFFAOYSA-N
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Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, also known as BMOX, is a chemical compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. BMOX is a highly selective and potent antagonist of the dopamine D3 receptor, which has been implicated in various neuropsychiatric disorders.

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Research into orexin receptors, which modulate feeding, arousal, stress, and drug abuse, has utilized similar compounds to explore therapeutic interventions. For example, studies on compounds acting as orexin receptor antagonists have demonstrated their efficacy in reducing compulsive food intake in models of binge eating, indicating potential applications in eating disorders (Piccoli et al., 2012). Another study highlighted the potential of a selective orexin-1 receptor antagonist to attenuate stress-induced hyperarousal without inducing hypnotic effects, suggesting implications for anxiety and stress-related disorders (Bonaventure et al., 2015).

Antioxidant and Antimicrobial Activities

Compounds with structural similarities to N1-((1-benzylpiperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide have been synthesized and evaluated for their antioxidant and antimicrobial activities. A study demonstrated the synthesis of novel piperidin-4-one oxime esters, showcasing their efficacy in biological assays, indicating potential applications in medicinal chemistry for the development of new therapeutic agents with antioxidant and antimicrobial properties (Harini et al., 2014).

Potential in Neuropharmacology

Research into arylpiperazine derivatives as high-affinity 5-HT1A serotonin ligands suggests that structurally related compounds could have applications in neuropharmacology, particularly in the development of treatments for psychiatric disorders. These compounds have been shown to possess high affinity for serotonin binding sites, indicating their potential utility in treating conditions such as depression and anxiety (Glennon et al., 1988).

Application in Sigma Receptor Ligands

Compounds structurally related to this compound have also been explored for their role as sigma receptor ligands. These compounds have demonstrated in vivo antinociceptive and anti-allodynic effects, suggesting their potential as therapeutic agents in the treatment of pain. Sigma receptor antagonists have been highlighted for their efficacy in animal models of pain, indicating their promising role in pain management strategies (Romeo et al., 2021).

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-17-8-9-21(29-2)20(14-17)25-23(28)22(27)24-15-18-10-12-26(13-11-18)16-19-6-4-3-5-7-19/h3-9,14,18H,10-13,15-16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEYNMAWOAUYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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